molecular formula C8H4N2O3 B13349168 2-Formyl-4-nitrobenzonitrile

2-Formyl-4-nitrobenzonitrile

Cat. No.: B13349168
M. Wt: 176.13 g/mol
InChI Key: IJIAOKRXLPQKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzonitrile core. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-4-nitrobenzonitrile can be synthesized through various methods. One common approach involves the nitration of 2-formylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The formyl group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 2-Formyl-4-aminobenzonitrile.

    Oxidation: 2-Carboxy-4-nitrobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4-nitrobenzonitrile is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile and formyl groups.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-formyl-4-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The formyl group can participate in nucleophilic addition reactions, forming adducts with nucleophiles in biological systems.

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylbenzonitrile: Lacks the nitro group, resulting in different reactivity and applications.

    2-Amino-4-nitrobenzonitrile: Contains an amino group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness: 2-Formyl-4-nitrobenzonitrile is unique due to the presence of both the formyl and nitro groups, which confer distinct reactivity patterns and make it a versatile compound in synthetic and research applications.

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

2-formyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)3-7(6)5-11/h1-3,5H

InChI Key

IJIAOKRXLPQKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.